molecular formula C9H7BrN2O2 B13289199 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid

3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B13289199
M. Wt: 255.07 g/mol
InChI Key: OHINAKHTWNDOAB-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyridine core. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 271.07 g/mol (CAS: 876379-77-0) . The bromine atom at position 3 enhances electrophilicity, facilitating substitution reactions, while the methyl group at position 6 contributes to lipophilicity. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-6-7(10)8(9(13)14)11-12(6)4-5/h2-4H,1H3,(H,13,14)

InChI Key

OHINAKHTWNDOAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)C(=O)O)Br)C=C1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications Reference
3-Bromo-6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Pyridine 3-Br, 6-Me, 2-COOH C₉H₇BrN₂O₂ 271.07 876379-77-0 High lipophilicity (methyl); drug intermediate
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid Pyridine 7-Br, 2-COOH C₈H₅BrN₂O₂ 257.04 1363383-09-8 Bromine at 7-position enhances substitution reactivity
3-Bromo-6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Pyridine 3-Br, 6-Cl, 2-COOH C₈H₄BrClN₂O₂ 291.49 2166662-14-0 Chloro group increases electrophilicity; cross-coupling applications
Pyrazolo[1,5-a]pyridine-2-carboxylic acid Pyridine 2-COOH C₈H₆N₂O₂ 162.14 63237-88-7 Parent compound; foundational scaffold for derivatization
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine Pyridine 3-Br, 6-OCH₃ C₈H₇BrN₂O 227.06 1823050-60-7 Methoxy improves electron density; lacks carboxylic acid
6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrimidine 6-Br, 2-COOH C₇H₄BrN₃O₂ 244.02 300717-72-0 Pyrimidine core alters electronic properties; kinase inhibitors

Key Observations

Substituent Position Effects :

  • Bromine at position 3 (target compound) vs. 7 () alters reactivity patterns. The 3-bromo derivative is more reactive toward nucleophilic aromatic substitution due to proximity to the electron-withdrawing carboxylic acid group.
  • Methyl (6-Me) in the target compound increases steric bulk and lipophilicity compared to chloro (6-Cl) () or methoxy (6-OCH₃) (), influencing bioavailability and membrane permeability.

Core Structure Differences :

  • Pyrazolo-pyridine derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyrazolo-pyrimidine analogs (). Pyrimidine cores are more electron-deficient, enhancing interactions with biological targets like kinases.

Carboxylic Acid Role :

  • The 2-carboxylic acid group in the target compound and analogs () improves aqueous solubility and enables salt formation, critical for formulation in drug development.

Biological Activity

3-Bromo-6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1378874-51-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural analogs in the pyrazolo family. Research indicates several key areas of activity:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, research on related pyrazolo[1,5-a]pyridine derivatives has shown promising results against drug-resistant strains of Mycobacterium tuberculosis. Compounds similar to this compound have been reported with minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL against susceptible strains and slightly higher for resistant strains .

2. Anticancer Potential

Pyrazolo compounds have been investigated for their anticancer properties. The structural framework of pyrazolo[1,5-a]pyridine allows for interaction with various molecular targets involved in cancer progression. Studies have indicated that these compounds can inhibit key enzymes and pathways associated with tumor growth .

3. Neuroprotective Effects

Some pyrazolo derivatives have been identified as inhibitors of microtubule affinity-regulating kinase (MARK), which is implicated in neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound could potentially be developed for therapeutic strategies targeting neurodegeneration .

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Cell Signaling Modulation : It has been suggested that pyrazolo compounds can modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of related compounds:

StudyFindings
Demonstrated significant antituberculosis activity with MIC values <0.002 μg/mL against resistant strains.
Investigated the anticancer properties of pyrazolo derivatives, showing inhibition of tumor cell growth in vitro.
Explored neuroprotective effects through MARK inhibition, suggesting potential applications in treating Alzheimer's disease.

Q & A

What are the common synthetic routes for 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid?

Answer:
Synthesis typically involves bromination of a pre-formed pyrazolo[1,5-a]pyridine scaffold followed by carboxylation. A patented method for analogous brominated pyrazoles uses N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding >85% brominated product . For carboxylation, palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates (e.g., using H₂SO₄/H₂O) is effective .

Key Synthetic Steps:

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0–5°C85–90%
CarboxylationPd(OAc)₂, CO, H₂O, 80°C70–75%

How can the purity and structure of this compound be confirmed experimentally?

Answer:
Use a multi-technique approach:

  • Melting Point : The parent compound (pyrazolo[1,5-a]pyridine-2-carboxylic acid) melts at 189–192°C; bromination increases this range slightly .
  • ¹H NMR : Look for pyrazole proton shifts (δ 8.2–8.5 ppm), methyl group (δ 2.4 ppm), and carboxylic acid proton (δ 13.1 ppm) .
  • Mass Spectrometry : HRMS should confirm the molecular ion at m/z 271.97 (C₉H₇BrN₂O₂, [M+H]⁺).

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